11-Hydroxyvitamin D3
Description
Structure
3D Structure
Properties
CAS No. |
89321-96-0 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(3R,3aR,5S,7E,7aS)-7-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-3a-methyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7a-hexahydro-1H-inden-5-ol |
InChI |
InChI=1S/C27H44O2/c1-18(2)7-6-8-20(4)25-13-14-26-22(16-24(29)17-27(25,26)5)11-10-21-15-23(28)12-9-19(21)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10-,22-11+/t20-,23+,24+,25-,26+,27-/m1/s1 |
InChI Key |
KDPWFHILYNISTF-PJRLEMJLSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CC(CC2=CC=C3CC(CCC3=C)O)O)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(C[C@H](C/C2=C\C=C/3\C[C@H](CCC3=C)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CC(CC2=CC=C3CC(CCC3=C)O)O)C |
Synonyms |
11 alpha-hydroxyvitamin D3 11-hydroxyvitamin D3 |
Origin of Product |
United States |
Biosynthesis and Enzymatic Production of Novel Hydroxylated Vitamin D3 Metabolites
Primary Enzymatic Systems
The initial and rate-limiting enzyme in this alternative pathway is CYP11A1. oup.com This enzyme, traditionally known for its role in converting cholesterol to pregnenolone (B344588) in steroidogenic tissues, also demonstrates significant activity towards vitamin D3. oup.comresearchgate.netpnas.org
Role of Cytochrome P450 Side-Chain Cleavage Enzyme (CYP11A1/P450scc)
CYP11A1 catalyzes the hydroxylation of the vitamin D3 side chain at multiple positions without cleaving it, a notable difference from its action on cholesterol. pnas.orgnih.gov This process gives rise to a cascade of novel hydroxyderivatives. researchgate.net Research has shown that this pathway is not just an in vitro phenomenon but also operates in vivo, with its metabolites being detected in human serum, epidermis, and adrenal glands. oup.comdiva-portal.org
CYP11A1 has been found to hydroxylate the side chain of vitamin D3 at four primary carbon positions: C17, C20, C22, and C23. nih.govresearchgate.net While hydroxylation can occur at all these sites, the initial and most favored position is C20. researchgate.netnih.gov Subsequent hydroxylations at C17, C22, and C23 typically occur after the initial C20 hydroxylation, leading to the formation of di- and tri-hydroxylated products. nih.gov Docking studies of vitamin D3 into the crystal structure of human CYP11A1 support these experimental findings, showing that C20 is positioned closest to the heme iron, making it the preferred site for the initial hydroxylation. nih.gov
The principal product of the initial action of CYP11A1 on vitamin D3 is 20-hydroxyvitamin D3 (20(OH)D3). researchgate.netnih.govoup.com Specifically, it is the 20S-epimer that is formed. researchgate.netnih.gov This metabolite is considered the major product of this alternative pathway and serves as a substrate for further hydroxylations by CYP11A1 and other enzymes. oup.comnih.gov The production of 20(OH)D3 has been observed in various tissues that express CYP11A1, including the adrenal glands, placenta, and epidermal keratinocytes. nih.gov
Following the initial formation of 20(OH)D3, CYP11A1 can further hydroxylate the molecule to produce a variety of di- and tri-hydroxylated derivatives. researchgate.netnih.govoup.com Among the major subsequent metabolites are 20,23-dihydroxyvitamin D3 (20,23(OH)2D3), 20,22-dihydroxyvitamin D3 (20,22(OH)2D3), 17,20-dihydroxyvitamin D3 (17,20(OH)2D3), and 17,20,23-trihydroxyvitamin D3 (17,20,23(OH)3D3). nih.govscienceopen.com The formation of these metabolites occurs in a sequential manner, with 20(OH)D3 acting as the precursor. researchgate.net
Table 1: Major Hydroxylated Vitamin D3 Metabolites Produced by CYP11A1
| Precursor | Metabolite | Type |
|---|---|---|
| Vitamin D3 | 20-Hydroxyvitamin D3 (20(OH)D3) | Monohydroxylated |
| 20(OH)D3 | 20,23-Dihydroxyvitamin D3 (20,23(OH)2D3) | Dihydroxylated |
| 20(OH)D3 | 20,22-Dihydroxyvitamin D3 (20,22(OH)2D3) | Dihydroxylated |
| 20(OH)D3 | 17,20-Dihydroxyvitamin D3 (17,20(OH)2D3) | Dihydroxylated |
The enzymatic activity of CYP11A1 on vitamin D3 has been characterized through in vitro reconstitution experiments. pnas.orgpnas.org These studies typically involve purified CYP11A1, adrenodoxin (B1173346), and adrenodoxin reductase. pnas.org Kinetic analyses have revealed that the rate of hydroxylation at C20 is significantly higher than at other positions on the side chain. nih.gov For instance, the rate of C20 hydroxylation is about 5-fold higher than C23 hydroxylation and 13-fold higher than C17 hydroxylation. nih.gov While the Km for the conversion of vitamin D3 to 20(OH)D3 is higher than that for cholesterol metabolism, the subsequent hydroxylation of 20(OH)D3 to dihydroxy-derivatives proceeds with a lower Km, indicating that once formed, 20(OH)D3 can effectively compete for further metabolism. nih.govnih.gov
Formation of Other Di- and Tri-Hydroxylated Derivatives (e.g., 20,23(OH)2D3, 20,22(OH)2D3, 17,20(OH)2D3, 17,20,23(OH)3D3)
Interplay with Other Vitamin D Metabolizing Enzymes (e.g., CYP27B1)
The novel metabolites produced by CYP11A1 can be further modified by other classical vitamin D metabolizing enzymes, most notably CYP27B1. researchgate.netnih.gov CYP27B1 is responsible for the 1α-hydroxylation of 25-hydroxyvitamin D3 in the traditional pathway. It has been shown that several of the CYP11A1-derived products, including 20(OH)D3 and 20,23(OH)2D3, can undergo 1α-hydroxylation by CYP27B1. nih.govmdpi.com This leads to the formation of compounds such as 1,20-dihydroxyvitamin D3 (1,20(OH)2D3) and 1,20,23-trihydroxyvitamin D3 (1,20,23(OH)3D3). nih.gov However, the catalytic efficiency of CYP27B1 for these novel substrates is generally lower than for its primary substrate, 25(OH)D3. nih.govnih.gov This interplay demonstrates a complex network of enzymatic reactions that expands the portfolio of biologically active vitamin D compounds. It is important to note that CYP11A1 does not act on 25(OH)D3, preventing direct competition with CYP27B1 for this key substrate of the classical pathway. nih.gov
Tissue-Specific Production of Novel Hydroxylated Vitamin D3 Metabolites
The classical pathway of vitamin D3 activation begins with the conversion of 7-dehydrocholesterol (B119134) (7-DHC) to vitamin D3 in the skin upon UVB exposure, followed by 25-hydroxylation in the liver (primarily by CYP2R1 and CYP27A1) to form 25-hydroxyvitamin D3 (25(OH)D3), and finally 1α-hydroxylation in the kidneys (by CYP27B1) to produce the hormonally active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.govresearchgate.net However, a novel pathway initiated by the enzyme CYP11A1 (cytochrome P450 side-chain cleavage enzyme) has been identified in various tissues, leading to a different array of hydroxylated vitamin D3 derivatives. nih.govnih.gov This enzyme, traditionally known for its role in converting cholesterol to pregnenolone, can hydroxylate vitamin D3 at multiple positions on its side chain, including C20, C22, and C17. nih.govnih.gov
Epidermal Keratinocytes
The skin, the primary site of vitamin D3 synthesis, is also a key location for its alternative metabolism. mdpi.comoregonstate.edu Human epidermal keratinocytes express CYP11A1 and possess the necessary enzymatic machinery to convert vitamin D3 into novel metabolites. nih.govtandfonline.com Studies have shown that cultured human keratinocytes can produce 20-hydroxyvitamin D3 (20(OH)D3) and 22-hydroxyvitamin D3 (22(OH)D3) from vitamin D3. mdpi.com Furthermore, these cells can subsequently hydroxylate these novel monohydroxyvitamin D3 compounds. For instance, 20(OH)D3 can be further metabolized to 20,23-dihydroxyvitamin D3 (20,23(OH)2D3). tandfonline.com
In addition to the CYP11A1-initiated pathway, keratinocytes also express the enzymes of the classical pathway, CYP27A1 and CYP27B1, allowing for local production of 1,25(OH)2D3 from both circulating 25(OH)D3 and locally synthesized vitamin D3. oregonstate.edutandfonline.com This local production in keratinocytes suggests that these novel metabolites may play autocrine or paracrine roles in regulating skin cell functions like proliferation and differentiation. nih.govmdpi.com Interestingly, in human epidermal keratinocytes, the production levels of 20(OH)D2 (from vitamin D2) and 25(OH)D2 were found to be comparable. nih.gov
Adrenal Glands
The adrenal glands, major sites of steroid hormone synthesis, are rich in CYP11A1 and have been identified as significant producers of novel vitamin D3 metabolites. nih.govresearchgate.net Ex vivo studies with adrenal gland tissue from various species, including pigs, have demonstrated the conversion of vitamin D3 to 20(OH)D3 as a major product. researchgate.netscispace.com The adrenal glands also produce other hydroxylated derivatives, such as 22(OH)D3, 20,22(OH)2D3, and 17,20,23(OH)3D3. researchgate.netscispace.com The presence of these metabolites in adrenal tissue points to a potential role in local adrenal function or as a source for their systemic circulation. scispace.com The metabolism of 7-dehydrocholesterol (7-DHC) by adrenal glands into products like 7-dehydropregnenolone (7DHP) has also been observed. nih.gov
Placenta
The human placenta is another key extra-renal site for both classical and novel vitamin D3 metabolism. nih.govmdpi.com It expresses CYP11A1 and can metabolize vitamin D3 to 20(OH)D3, which is the predominant metabolite in this tissue. researchgate.netmdpi.com The placenta also produces 1,25(OH)2D3 via the classical pathway, expressing both CYP27A1 and CYP27B1. f1000research.com Studies perfusing human placental tissue have shown the transfer and metabolism of vitamin D metabolites, highlighting the placenta's role in regulating fetal vitamin D supply. f1000research.com The production of 20(OH)D2 from vitamin D2 in the placenta has been shown to be higher than that of 25(OH)D2. nih.gov Specifically, placental mitochondria can metabolize vitamin D2 at a rate of 192 pmol/mg protein/h. nih.gov
Gastrointestinal Tract Cells (e.g., Caco-2 colon cells)
The human colon adenocarcinoma cell line, Caco-2, which serves as a model for intestinal epithelial cells, has been shown to metabolize vitamin D3 through the novel CYP11A1-initiated pathway. nih.gov In these cells, the production of 20(OH)D2 from vitamin D2 was found to be higher than that of 25(OH)D2. nih.gov Caco-2 cells also express enzymes of the classical pathway and can produce 1,25(OH)2D3, with its synthesis being influenced by factors like butyrate. wjgnet.comresearchgate.net The local production of these various vitamin D metabolites in the gut suggests they may have localized effects on intestinal cell function and immunity.
Other Tissues and Cell Types
The expression of CYP11A1 and the potential for novel vitamin D3 metabolism are not limited to the tissues mentioned above. For example, dermal fibroblasts also express CYP11A1. mdpi.com The discovery of these alternative metabolic pathways in a variety of tissues suggests a broader, more complex role for vitamin D3 and its derivatives than previously understood, with potential for tissue-specific regulation and function.
Comparative Analysis of Biosynthesis Rates: Novel vs. Classical Pathways
A direct comparison of the biosynthesis rates between the novel and classical vitamin D3 metabolic pathways is complex due to variations in experimental conditions across different studies. However, available kinetic data for the key enzymes provide valuable insights into the relative efficiencies of these pathways in different tissues.
In tissues with high expression of CYP11A1, such as the placenta and adrenal glands, the production of 20(OH)D3 from vitamin D3 is several-fold higher than the production of 25(OH)D3, indicating that the novel pathway predominates in these locations. nih.gov For instance, in placental and Caco-2 cells, the production of 20(OH)D2 was higher than that of 25(OH)D2. nih.gov In contrast, in human epidermal keratinocytes, the production of 20(OH)D2 and 25(OH)D2 were comparable. nih.gov
Enzyme kinetic studies using purified recombinant proteins offer a more quantitative comparison. The catalytic efficiency (kcat/Km) of human CYP27A1 for converting vitamin D3 to 25(OH)D3 has been determined, with one study reporting a kcat of 2.09 min⁻¹ and a Km of 0.55 mol/mol phospholipid. nih.gov The same study found that the kcat for cholesterol was 4.5-fold higher than for vitamin D3. nih.gov Interestingly, the catalytic efficiency (kcat/Km) of CYP27A1 for metabolizing 20(OH)D3 was 2.5-fold higher than for vitamin D3, suggesting that 20(OH)D3 can be an efficient substrate for further hydroxylation by this enzyme. nih.gov
Conversely, the Km of CYP11A1 for the conversion of vitamin D3 to 20(OH)D3 is higher than its Km for cholesterol, indicating a lower affinity for vitamin D3. nih.gov When considering the subsequent activation step, CYP11A1-derived metabolites are generally poor substrates for CYP27B1 (the 1α-hydroxylase) compared to 25(OH)D3, the substrate in the classical pathway. nih.govnih.gov This suggests that the 1α-hydroxylation of these novel metabolites is less efficient than the 1α-hydroxylation of 25(OH)D3.
The following interactive table summarizes some of the reported kinetic parameters for the key enzymes involved in both the novel and classical vitamin D3 metabolic pathways.
| Enzyme | Substrate | Product(s) | kcat (min⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) | Tissue/System |
| CYP11A1 | Vitamin D3 | 20(OH)D3 | - | Higher than for cholesterol | - | Reconstituted system |
| CYP27A1 | Vitamin D3 | 25(OH)D3 | 2.09 | 0.55 (mol/mol PL) | 3.8 (min⁻¹(mol/mol PL)⁻¹) | Reconstituted vesicle system |
| CYP27A1 | Cholesterol | 27-hydroxycholesterol | 9.84 | 0.49 (mol/mol PL) | 20 (min⁻¹(mol/mol PL)⁻¹) | Reconstituted vesicle system |
| CYP27A1 | 20(OH)D3 | 20,25(OH)2D3, 20,26(OH)2D3 | - | - | 2.5-fold higher than for Vitamin D3 | Reconstituted vesicle system |
| CYP27B1 (human) | 25(OH)D3 | 1,25(OH)2D3 | - | 2.7 | - | Recombinant enzyme |
| CYP27B1 (human) | 20(OH)D3 | 1,20(OH)2D3 | - | - | Lower than for 25(OH)D3 | Recombinant enzyme |
| CYP27B1 (human) | 20,23(OH)2D3 | 1,20,23(OH)3D3 | - | - | Lower than for 25(OH)D3 | Recombinant enzyme |
| Placental Mitochondria | Vitamin D2 | 20(OH)D2 etc. | 192 (pmol/mg/h) | - | - | Ex vivo tissue |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental setups (e.g., reconstituted systems vs. cell-based assays, different substrate concentrations).
Metabolism and Catabolism of Novel Hydroxylated Vitamin D3 Metabolites
Secondary Hydroxylation and Further Metabolic Transformations
While the classical pathway of vitamin D3 metabolism involves sequential hydroxylation at the C25 and C1α positions to form the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), alternative routes introduce hydroxylation at different sites, leading to a diverse array of metabolites. pnas.orgnih.gov A key enzyme in these alternative pathways is CYP11A1, which can hydroxylate vitamin D3 at multiple positions on its side chain, including C17, C20, 22, and 23. nih.govnih.gov
One of the major initial products of CYP11A1 action on vitamin D3 is 20-hydroxyvitamin D3 (20(OH)D3). nih.govoup.com This metabolite can undergo further hydroxylation. For instance, the enzyme CYP27B1, which is responsible for the 1α-hydroxylation in the classical pathway, can also act on 20(OH)D3. This results in the formation of 1,20-dihydroxyvitamin D3 (1,20(OH)2D3). nih.govphysiology.org
Furthermore, 20(OH)D3 can be further metabolized by CYP11A1 itself to produce dihydroxy and trihydroxy derivatives such as 20,23-dihydroxyvitamin D3 (20,23(OH)2D3) and 17,20,23-trihydroxyvitamin D3 (17,20,23(OH)3D3). oup.com The metabolite 20,23(OH)2D3 can also be a substrate for 1α-hydroxylation, leading to the creation of 1,20,23-trihydroxyvitamin D3 [1,20,23(OH)3D3]. nih.govphysiology.org These subsequent hydroxylations significantly alter the biological activity of the parent compounds. physiology.org
Enzymatic Pathways Involved in Degradation
The degradation of vitamin D metabolites is a crucial process for maintaining homeostasis. The primary enzyme involved in the catabolism of the classical vitamin D metabolites, 25(OH)D3 and 1,25(OH)2D3, is CYP24A1. ndexbio.orgnih.gov This enzyme initiates a catabolic cascade primarily through 24-hydroxylation. sci-hub.se
Interestingly, a key distinction in the metabolism of novel hydroxylated vitamin D3 metabolites lies in the action of CYP11A1. While CYP11A1 efficiently hydroxylates vitamin D3, it does not act on 25-hydroxyvitamin D3 (25(OH)D3). pnas.orgnih.govnih.gov This indicates a substrate specificity that differentiates the classical and alternative metabolic pathways.
The novel metabolites derived from CYP11A1 activity, such as 20(OH)D3, are also subject to degradation. For example, CYP24A1 can hydroxylate 20(OH)D3 at both the C24 and C25 positions. nih.gov Additionally, CYP3A4, a major drug-metabolizing enzyme in the liver, metabolizes 20(OH)D3 into several products, including 20,24R-dihydroxyvitamin D3, 20,24S-dihydroxyvitamin D3, and 20,25-dihydroxyvitamin D3. nih.gov It is noteworthy that some of these degradation products have been shown to possess enhanced biological activity in certain contexts. nih.gov
Comparative Metabolic Fates with Other Vitamin D Metabolites
The metabolic fates of the novel CYP11A1-derived vitamin D3 metabolites differ significantly from those of the classical metabolites, such as vitamin D2 and 1,25(OH)2D3.
Classical Pathway vs. Alternative Pathway:
The classical pathway is a two-step activation process occurring primarily in the liver (25-hydroxylation) and kidneys (1α-hydroxylation) to produce 1,25(OH)2D3. nih.govmdpi.com
The alternative pathway, initiated by CYP11A1, generates a broader range of hydroxylated metabolites directly in various tissues, including the adrenal glands, placenta, and skin. nih.gov
Substrate Specificity and Catabolism:
Vitamin D2 (ergocalciferol) has a different side chain structure compared to vitamin D3, which affects its binding to the vitamin D binding protein (DBP) and its subsequent metabolism, leading to faster clearance. nih.gov
Modifications to the side chain of 1,25(OH)2D3, as seen in some synthetic analogs, can slow down its catabolism by CYP24A1, thereby prolonging its activity. frontiersin.org
The novel metabolites, such as 20(OH)D3 and its derivatives, exhibit different substrate affinities for catabolic enzymes like CYP24A1 and CYP3A4 compared to 1,25(OH)2D3. nih.govresearchgate.net For example, several 20S(OH)D3 analogs were found to be poorer substrates for CYP24A1 than calcitriol, suggesting greater catabolic stability. researchgate.net
The discovery of these alternative metabolic pathways for vitamin D3 has expanded our understanding of its physiological roles beyond the regulation of calcium and bone metabolism. The diverse array of metabolites produced and their unique metabolic fates suggest a more complex and nuanced regulatory system.
Molecular Mechanisms of Action of Novel Hydroxylated Vitamin D3 Metabolites
Receptor Interactions and Binding Characteristics
Nuclear Receptor Binding (e.g., Vitamin D Receptor (VDR))
No specific data is available on the binding affinity or interaction dynamics of 11-Hydroxyvitamin D3 with the Vitamin D Receptor.
Ligand-Activated Transcription Factor Dynamics
There is no available research detailing how this compound binding might induce conformational changes in the VDR, affect the recruitment of coactivator or corepressor complexes, or modulate the transcription of target genes.
VDR Heterodimerization (e.g., with Retinoid X Receptor (RXR))
Information regarding the influence of this compound on the formation and stability of the VDR-RXR heterodimer and its subsequent binding to Vitamin D Response Elements (VDREs) is not present in the available literature.
Non-VDR Receptor Interactions (e.g., Related Orphan Receptor alpha/gamma (RORα/γ) for hydroxylumisterols)
While other novel metabolites have been shown to act as inverse agonists on RORα and RORγ, there is no specific evidence to confirm or characterize such an interaction for this compound.
Membrane-Associated Rapid Action Steroid Receptors (MARRS) and Non-Genomic Signaling
The role of this compound in mediating rapid, non-genomic effects through membrane receptors like the 1,25D3-MARRS receptor has not been documented.
Cellular Signaling Cascades
Specific cellular signaling cascades, such as the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), or phosphoinositide 3-kinase (PI3K) pathways, have not been specifically attributed to the action of this compound in published research.
Genomic Actions: Regulation of Gene Expression
The genomic actions of vitamin D3 metabolites are fundamental to their physiological effects. This process is initiated by the binding of the metabolite to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. frontiersin.orgscispace.com This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus. mdpi.combiorxiv.org There, it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.combiorxiv.org
Identification of Target Genes and Gene Networks
While a multitude of target genes have been identified for other vitamin D3 metabolites like 1,25-dihydroxyvitamin D3, specific target genes and gene networks regulated by this compound have not been elucidated in the available scientific literature.
Generally, the target genes of vitamin D3 metabolites are involved in a wide range of biological processes, including calcium homeostasis, immune function, cell proliferation, and differentiation. cambridge.orgnih.gov The specific set of genes regulated can vary depending on the cell type and the specific vitamin D metabolite.
Table 1: General Target Genes of Vitamin D3 Metabolites (for illustrative purposes, not specific to this compound)
| Gene Category | Example Genes | Function |
| Calcium Homeostasis | TRPV6, CALB1 | Intestinal calcium absorption |
| CYP24A1 | Vitamin D catabolism | |
| Immune Modulation | CAMP, CD14 | Antimicrobial peptide production, immune cell differentiation |
| Cell Cycle Regulation | p21, p27 | Inhibition of cell proliferation |
This table is for illustrative purposes and does not represent data specific to this compound.
Epigenetic Modifications Influenced by Metabolite-Receptor Complexes
The binding of the vitamin D metabolite-receptor complex to DNA can influence the epigenetic landscape of target genes, thereby affecting their expression. These modifications include histone acetylation and DNA methylation. frontiersin.orgmdpi.com Histone acetyltransferases (HATs) are often recruited to the VDR/RXR complex, leading to histone acetylation and a more open chromatin structure, which facilitates gene transcription. frontiersin.org Conversely, the recruitment of histone deacetylases (HDACs) can lead to gene repression. clinexprheumatol.org
Specific studies detailing the epigenetic modifications directly influenced by the this compound-receptor complex are currently unavailable. Research on other vitamin D metabolites has shown that they can influence the methylation status of certain gene promoters, although the direct mechanisms are still under investigation. nih.govtandfonline.com
In Vitro Biological Roles of Novel Hydroxylated Vitamin D3 Metabolites
Immunomodulatory Effects
11-Hydroxyvitamin D3 has demonstrated significant immunomodulatory properties in vitro, impacting both the production of signaling molecules and the behavior of immune cells.
The active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), has been shown to modulate the immune response by regulating the production of cytokines. mdpi.comijmb.inexplorationpub.com It generally suppresses the synthesis of pro-inflammatory cytokines while promoting the production of anti-inflammatory cytokines. mdpi.comexplorationpub.com Specifically, it has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory processes. mdpi.comfrontiersin.orgfrontiersin.orgeuropeanreview.org Conversely, it has been shown to enhance the expression of the anti-inflammatory cytokine interleukin-10 (IL-10). mdpi.comexplorationpub.comnih.gov This shift in the cytokine profile from a pro-inflammatory to an anti-inflammatory state is a crucial aspect of its immunomodulatory function. mdpi.com
Table 1: In Vitro Effects of Active Vitamin D3 on Cytokine Production
| Cytokine | Effect | Primary Function |
| TNF-α | Inhibition | Pro-inflammatory |
| IL-6 | Inhibition | Pro-inflammatory |
| IL-10 | Promotion | Anti-inflammatory |
This table summarizes the general in vitro effects of active vitamin D3 on the production of key cytokines involved in the immune response.
The influence of active vitamin D3 extends to the differentiation and function of various immune cells, including T-cells and B-cells. ijmb.inmdpi.comnih.gov
T-Cell Modulation: Vitamin D3 has been shown to directly suppress T-cell proliferation. mdpi.comnih.gov It influences the differentiation of T-helper (Th) cells, promoting a shift from a Th1 to a Th2 phenotype. nih.gov This involves the inhibition of Th1-associated pro-inflammatory cytokines. frontiersin.org Furthermore, it can inhibit the development of the inflammatory Th17 phenotype and facilitate the induction of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov
B-Cell Modulation: In vitro studies have revealed that active vitamin D3 can inhibit B-cell proliferation and their differentiation into plasma cells, which are responsible for antibody production. mdpi.comnih.govaai.org It also appears to reduce the formation of memory B-cells and the secretion of immunoglobulins by activated B-cells. researchgate.net The vitamin D receptor (VDR) is expressed on B-cells, and its activation is thought to mediate these inhibitory effects. ijmb.inresearchgate.net
Table 2: In Vitro Effects of Active Vitamin D3 on T-Cell and B-Cell Function
| Immune Cell | Effect | Outcome |
| T-Cells | - Suppression of proliferation- Shift from Th1 to Th2 phenotype- Inhibition of Th17 development- Induction of regulatory T-cells (Tregs) | Reduced pro-inflammatory response, promotion of immune tolerance |
| B-Cells | - Inhibition of proliferation- Inhibition of differentiation into plasma cells- Reduced immunoglobulin secretion | Decreased antibody production |
This table outlines the observed in vitro effects of active vitamin D3 on the key functions of T-lymphocytes and B-lymphocytes.
Regulation of Cytokine Production (e.g., inhibition of TNFα, IL-6; promotion of IL-10)
Anti-Fibrosing Effects
Emerging in vitro evidence suggests that active vitamin D3 metabolites possess anti-fibrotic properties. aaem.pl Fibrosis is the excessive formation of fibrous connective tissue, often in response to injury or inflammation. Studies have indicated that vitamin D3 can counteract this process. monz.plfrontiersin.org For instance, it has been shown to inhibit the expression of tissue factor (TF), a key initiator of the coagulation cascade that can contribute to fibrosis. aaem.plfrontiersin.org Additionally, it may stimulate the production of tissue factor pathway inhibitor (TFPI), further mitigating the pro-fibrotic cascade. aaem.pl In models of pulmonary fibrosis, vitamin D3 has been observed to reduce the levels of pro-inflammatory and pro-fibrotic cytokines. aaem.plmonz.pl
Regulation of Cell Proliferation and Differentiation
A significant body of in vitro research has established the role of active vitamin D3 in regulating cell proliferation and differentiation across various cell types. mdpi.commedcraveonline.commdpi.com It is generally recognized for its potent anti-proliferative and pro-differentiation activities. medcraveonline.com
The mechanisms underlying these effects are complex but are known to involve the regulation of genes controlling the cell cycle. medcraveonline.com Active vitamin D3 can interfere with the progression of the cell cycle, often causing cells to arrest in the G1 phase. medcraveonline.com It has also been shown to modulate the expression of proteins involved in cell adhesion, which is crucial for maintaining a differentiated epithelial phenotype. medcraveonline.com
In the context of cancer cells, numerous studies have reported that active vitamin D3 promotes the differentiation of various carcinoma cells, which is frequently associated with a reduction in their proliferation. mdpi.com This effect supports the idea of a homeostatic, non-cytotoxic anti-cancer action based on reprogramming the cell's phenotype. mdpi.com
Preclinical Mechanistic Studies of Novel Hydroxylated Vitamin D3 Metabolites
In Vivo Investigations of Biological Activities in Animal Models
The biological activities of the C-ring analog, 11α-hydroxyvitamin D3, have been investigated in animal models to determine its effects on key physiological processes regulated by vitamin D, namely intestinal calcium transport and bone calcium mobilization. These studies provide insight into how modifications at the C-11 position influence the molecule's function compared to vitamin D3 and its other metabolites.
In a study utilizing rats as the animal model, the in vivo biological profile of 11α-hydroxyvitamin D3 was characterized. The research found that this analog demonstrated selective biological activity. Specifically, 11α-hydroxyvitamin D3 was shown to stimulate intestinal calcium transport. However, it did not have an effect on the mobilization of calcium from bone, even when administered at high doses. nih.gov
The table below summarizes the findings from the in vivo administration of 11α-hydroxyvitamin D3 in rats compared to control substances like vitamin D3 and 25-hydroxyvitamin D3.
Table 1: In Vivo Biological Activities of 11α-Hydroxyvitamin D3 in Rats
| Compound | Dose (pmol/rat) | Intestinal Calcium Transport | Bone Calcium Mobilization |
|---|---|---|---|
| 11α-hydroxyvitamin D3 | 500 | Increased | No effect |
| 50,000 | - | No effect | |
| Vitamin D3 | - | Increased | Increased |
| 25-hydroxyvitamin D3 | - | Increased | Increased |
Data derived from a study on the biologic and protein binding properties of 11α-hydroxyvitamin D3. nih.gov
This selective activity profile distinguishes 11α-hydroxyvitamin D3 from vitamin D3 and 25-hydroxyvitamin D3, both of which were shown to increase intestinal calcium transport and bone calcium mobilization under the same experimental conditions. nih.gov The study also investigated the binding affinity of 11α-hydroxyvitamin D3 to the rat plasma vitamin D binding protein. It was found to be slightly less efficient at displacing radiolabeled 25-hydroxyvitamin D3 than metabolites like 24(R),25-dihydroxyvitamin D3 and 25(S),26-dihydroxyvitamin D3. However, it showed significantly greater binding efficiency than 1α-hydroxyvitamin D3, 1,25-dihydroxyvitamin D3, and vitamin D3 itself. nih.gov
Mechanistic Insights from Preclinical Cancer Models
Based on available scientific literature, there are no preclinical studies investigating the mechanistic insights of 11-Hydroxyvitamin D3 in cancer models. Research has extensively focused on other vitamin D analogs, such as 1,25-dihydroxyvitamin D3 and newly synthesized derivatives with modifications on the A-ring or side chain, for their anti-cancer properties. mdpi.comfrontiersin.orgfrontiersin.org These studies have explored mechanisms like the induction of cell cycle arrest, apoptosis, and the suppression of inflammation and angiogenesis. nih.govfrontiersin.org However, specific investigations into the effects and mechanisms of this compound within the context of oncology are not present in the reviewed literature.
Analytical Methodologies for Novel Hydroxylated Vitamin D3 Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS is widely recognized as the reference method for quantifying vitamin D metabolites, offering superior accuracy compared to immunoassays. amegroups.orgnih.goviiarjournals.org This technique allows for the simultaneous measurement of multiple vitamin D compounds in a single analytical run. nih.govamegroups.org
Method Development and Validation for Quantification
The development of a robust LC-MS/MS method for 11-hydroxyvitamin D3 quantification involves several critical steps. These include optimizing chromatographic separation, mass spectrometric detection, and ensuring the method is thoroughly validated. Validation parameters typically include assessing accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govrsc.org
For instance, a developed LC-MS/MS method for various vitamin D metabolites demonstrated good linearity with determination coefficients (R²) greater than 0.998. rsc.org The precision of such methods is evaluated through intra-day and inter-day assays, with acceptable coefficients of variation (CVs) being crucial for reliability. rsc.org Accuracy is often confirmed using certified reference materials or by participating in external quality assessment schemes like the Vitamin D External Quality Assessment Scheme (DEQAS). researchgate.net
Table 1: Example of Method Validation Parameters for a Vitamin D Metabolite LC-MS/MS Assay
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | >0.998 rsc.org | R² > 0.99 |
| Intra-day Precision (CV%) | 0.06–6.38% rsc.org | < 15% |
| Inter-day Precision (CV%) | 0.20–6.82% rsc.org | < 15% |
| Recovery | 81.66–110.31% rsc.org | 80-120% |
| Limit of Quantification (LOQ) | 1.0 ng/mL rsc.org | Defined and appropriate for expected concentrations |
| Limit of Detection (LOD) | 0.3 ng/mL rsc.org | Defined |
This table presents illustrative data from a study on vitamin D metabolites and does not represent this compound specifically.
Strategies for Sample Preparation (e.g., extraction, derivatization)
Effective sample preparation is paramount for accurate LC-MS/MS analysis of vitamin D metabolites, which are present in complex biological matrices like serum and plasma. amegroups.org The process typically involves three key steps: protein precipitation, extraction, and sometimes derivatization. nih.gov
Extraction: The initial step is often protein precipitation to release vitamin D metabolites from binding proteins like the vitamin D-binding protein (VDBP). amegroups.orggoogle.com This is followed by an extraction procedure to isolate the analytes from other matrix components. Common extraction techniques include:
Liquid-Liquid Extraction (LLE): A traditional, simple, and affordable method that uses organic solvents to separate the analytes. amegroups.orgnih.gov
Solid-Phase Extraction (SPE): A widely used technique that employs a solid sorbent to retain the analytes while interferences are washed away. amegroups.orgnih.gov It can be automated for higher throughput. amegroups.org
Supported Liquid Extraction (SLE): A variation of LLE that uses a solid support, offering a more automated-friendly approach. escholarship.org
Derivatization: Due to the low concentrations and poor ionization efficiency of some vitamin D metabolites, a derivatization step is often employed to enhance sensitivity. amegroups.orgnih.gov Derivatization chemically modifies the analyte to improve its ionization and chromatographic properties. amegroups.org A common class of derivatizing agents are Diels-Alder reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which react with the cis-diene structure of vitamin D compounds. rsc.orgd-nb.info This can increase sensitivity by up to 100-fold. caymanchem.com Other reagents like Amplifex diene and 2-nitrosopyridine (B1345732) have also been developed to improve ionization and detection. nih.govnih.gov
Challenges in Accurate Quantification (e.g., low concentration, matrix effects, interferences)
Despite the advantages of LC-MS/MS, several challenges can impede the accurate quantification of hydroxylated vitamin D metabolites.
Low Concentrations: Many vitamin D metabolites, especially the dihydroxylated forms, circulate at very low concentrations (picomolar range), which can be below the detection limits of even sensitive instruments. amegroups.orgnih.gov
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. amegroups.orgresearchgate.net Thorough sample clean-up is essential to minimize these effects. cerilliant.com
Interferences: A significant challenge arises from isobaric and isomeric interferences. Isobaric compounds have the same nominal mass but different chemical structures, while isomers have the same chemical formula but different arrangements of atoms. For example, the C3-epimer of 25-hydroxyvitamin D3 is an isomer that can interfere with the measurement of the primary metabolite if not chromatographically separated. iiarjournals.orgnih.gov
Table 2: Common Challenges and Mitigation Strategies in LC-MS/MS Quantification
| Challenge | Description | Mitigation Strategy |
| Low Analyte Concentration | Circulating levels are often in the pg/mL to ng/mL range. amegroups.org | Derivatization to enhance signal intensity amegroups.orgcaymanchem.com, use of highly sensitive mass spectrometers. |
| Matrix Effects | Co-extracted components from the sample matrix (e.g., phospholipids) interfere with analyte ionization. amegroups.orgcerilliant.com | Effective sample preparation (e.g., SPE, LLE) amegroups.orgnih.gov, use of stable isotope-labeled internal standards. researchgate.net |
| Isobaric and Isomeric Interferences | Compounds with the same mass or chemical formula can co-elute and be detected as the target analyte. amegroups.orgiiarjournals.org | High-resolution chromatographic separation to resolve interfering compounds. iiarjournals.orgnih.gov |
Simultaneous Quantification of Multiple Vitamin D Metabolites
A major advantage of LC-MS/MS is its capacity for multiplexing, allowing for the simultaneous quantification of a panel of vitamin D metabolites in a single analysis. nih.govamegroups.org This provides a more comprehensive picture of vitamin D metabolism than measuring a single analyte. nih.govescholarship.org
Researchers have developed methods to quantify ten or more vitamin D metabolites at once, including 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3. nih.govescholarship.org Such multiplexed assays are valuable for clinical research, enabling the study of metabolite ratios, which may offer greater diagnostic insight than individual metabolite concentrations alone. nih.gov For example, isotope-coded derivatization strategies have been developed to allow for the multiplexed analysis of samples, further increasing throughput. acs.orgacs.org
Comparative Performance of Analytical Techniques
While LC-MS/MS is considered the gold standard, other analytical techniques have been used for vitamin D analysis, primarily immunoassays. consensus.appiiarjournals.org
Immunoassays: These methods, including radioimmunoassay (RIA) and chemiluminescence immunoassays (CLIA), are widely used in clinical laboratories due to their high throughput and automation capabilities. consensus.appiiarjournals.org However, they often suffer from a lack of specificity, with cross-reactivity between different vitamin D metabolites being a significant issue. amegroups.orgnih.gov For instance, some immunoassays cannot distinguish between 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 and may show interference from other metabolites. nih.govnih.gov This can lead to variability and bias in results compared to LC-MS/MS. nih.gov
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC-UV can separate different vitamin D metabolites but lacks the sensitivity and specificity of mass spectrometric detection. iiarjournals.orgwho.int
In direct comparisons, LC-MS/MS consistently demonstrates superior accuracy, specificity, and the ability to resolve critical interferences like epimers, making it the preferred method for research and for obtaining reliable, standardized results for vitamin D metabolite analysis. nih.govnih.gov
Future Directions and Emerging Research Avenues
Elucidating the Full Spectrum of Biological Activities of Novel Hydroxylated Vitamin D3 Metabolites
A primary focus of future research is to comprehensively map the biological activities of newly identified hydroxylated vitamin D3 metabolites. While the classical pathway involving 25-hydroxylation in the liver and subsequent 1α-hydroxylation in the kidneys to form 1,25(OH)₂D₃ is well-established, alternative metabolic pathways are now recognized. nih.govnih.gov For instance, the enzyme CYP11A1, traditionally known for its role in steroidogenesis, can metabolize vitamin D3 into several mono-, di-, and trihydroxylated products. nih.gov
Among these novel metabolites, compounds like 20S-hydroxyvitamin D3 (20S(OH)D3) and 20S,23-dihydroxyvitamin D3 have demonstrated a range of biological effects, including anti-inflammatory, antiproliferative, and pro-differentiation activities. nih.goviiarjournals.org These metabolites have been shown to inhibit the proliferation of keratinocytes and leukemia cells, and exhibit anti-melanoma and antifibrotic properties. nih.gov A key finding is that some of these novel metabolites, such as 20S(OH)D3, are poor stimulators of CYP24A1 expression, the enzyme responsible for inactivating vitamin D metabolites. nih.gov This suggests they may have a longer duration of action compared to 1,25(OH)₂D₃.
Future research will need to systematically evaluate the full spectrum of activities for metabolites like 11-hydroxyvitamin D3 and others, moving beyond the traditional focus on calcium and phosphate (B84403) homeostasis. nih.govmedscape.com This includes investigating their roles in immune modulation, cell growth and differentiation, and their potential impact on various disease states. physiology.orgmdpi.com
Investigating Specificity and Selectivity of Receptor Interactions
A crucial aspect of understanding the function of novel vitamin D3 metabolites is to delineate their interactions with the vitamin D receptor (VDR) and potentially other cellular receptors. The VDR is a ligand-dependent transcription factor that mediates most of the genomic actions of 1,25(OH)₂D₃. physiology.orgfrontiersin.org Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs) to regulate gene transcription. physiology.orgfrontiersin.org
Emerging research indicates that novel metabolites can act as biased agonists of the VDR, meaning they may induce different conformational changes in the receptor compared to 1,25(OH)₂D₃, leading to the recruitment of different co-regulatory proteins and the activation of a distinct set of target genes. nih.gov For example, 20S(OH)D3 and its derivatives have been identified as biased agonists of the VDR. nih.gov Furthermore, some metabolites have been shown to be inverse agonists of other receptors, such as RORα and RORγ. nih.gov
Co-crystal structure analysis has revealed differential molecular interactions between novel metabolites and the VDR. For instance, the 20S-hydroxy group of 1α,20S-dihydroxyvitamin D3 interacts differently with the VDR compared to the 25-hydroxy group of 1,25(OH)₂D₃, which may account for their distinct biological activity profiles. researchgate.net Future studies will need to employ advanced structural biology techniques to characterize the binding of this compound and other novel metabolites to the VDR and other potential receptors. physiology.orgresearchgate.net This will provide a molecular basis for their specific biological actions and could pave the way for the design of selective VDR modulators with improved therapeutic indices.
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
The discovery and characterization of novel vitamin D3 metabolites have been largely driven by advancements in analytical chemistry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the measurement of vitamin D and its metabolites, offering superior accuracy, specificity, and sensitivity compared to traditional immunoassays. cornell.eduamegroups.org
LC-MS/MS allows for the simultaneous quantification of multiple vitamin D metabolites, a technique known as "vitamin D metabolite profiling". nih.govcornell.edu This comprehensive approach is crucial for understanding the complex interplay of different metabolites in various physiological and pathological conditions. The sensitivity of LC-MS/MS methods can be further enhanced by derivatization techniques, which allow for the detection of low-abundance metabolites in the picogram/mL range. nih.govresearchgate.net
Despite these advances, the analysis of vitamin D metabolites remains challenging due to their structural similarity and the complexity of biological matrices. amegroups.org A key limitation of mass spectrometry is its inability to differentiate between isomers with the same molecular mass without effective chromatographic separation. nih.gov Therefore, future efforts will focus on the development of more sophisticated and standardized LC-MS/MS methods to enable the accurate and comprehensive profiling of the entire vitamin D metabolome, including challenging analytes like this compound. cornell.eduamegroups.org
Table 1: Comparison of Analytical Techniques for Vitamin D Metabolite Analysis
| Technique | Advantages | Disadvantages |
| Immunoassays | High throughput, relatively low cost. | Cross-reactivity with different metabolites, leading to inaccuracies. amegroups.org |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Good separation of metabolites. who.int | Lower sensitivity compared to mass spectrometry. who.int |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High accuracy, specificity, and sensitivity; allows for simultaneous measurement of multiple metabolites. cornell.eduresearchgate.net | Higher cost and complexity; requires specialized expertise; potential for matrix effects and difficulty in separating isomers. nih.govamegroups.org |
Exploration of Novel Therapeutic Applications based on Mechanistic Understanding
A deeper understanding of the mechanisms of action of novel hydroxylated vitamin D3 metabolites, including this compound, will undoubtedly fuel the exploration of new therapeutic applications. The clinical use of the potent 1,25(OH)₂D₃ is often limited by its hypercalcemic side effects. iiarjournals.org Novel metabolites that exhibit potent anti-proliferative, anti-inflammatory, or immunomodulatory effects with reduced calcemic activity are therefore of significant therapeutic interest. iiarjournals.orgiiarjournals.org
Analogs of novel metabolites are already being designed and synthesized to enhance their therapeutic properties. iiarjournals.org For example, Gemini analogs of 20S-hydroxyvitamin D3 have been developed with the aim of improving VDR activation and biological activity. iiarjournals.org The antifibrotic and antitumor activities of some of these novel compounds have been demonstrated in preclinical models, suggesting their potential use in treating conditions like scleroderma and various cancers. nih.goviiarjournals.org
Future research will likely focus on identifying specific disease targets for these novel metabolites. By elucidating their unique receptor interactions and downstream signaling pathways, it may be possible to develop targeted therapies for a range of conditions, including autoimmune diseases, inflammatory disorders, and cancer, with greater efficacy and fewer side effects than current vitamin D-based treatments. physiology.orgnih.gov The development of such targeted therapies represents a promising frontier in the clinical application of vitamin D-related compounds.
Table 2: Investigated Therapeutic Potential of Novel Vitamin D3 Metabolites
| Metabolite/Analog | Investigated Therapeutic Area | Key Research Findings |
| 20S-hydroxyvitamin D3 (20S(OH)D3) | Cancer, Inflammatory Skin Disorders | Exhibits antiproliferative, pro-differentiation, and anti-inflammatory properties; inhibits tumor growth in preclinical models. nih.goviiarjournals.org |
| 20S,23-dihydroxyvitamin D3 | Fibrotic Diseases, Inflammation | Shows antifibrotic effects in dermal fibroblasts and anti-inflammatory activity. nih.gov |
| Gemini 20S-hydroxyvitamin D3 Analogs | Cancer, Inflammation | Designed to enhance VDR activation and biological activity; show antiproliferative and anti-inflammatory effects. iiarjournals.org |
| 1α,25(OH)₂-3-epi-D₃ | Cancer, Immune Regulation | Retains significant biological activity compared to 1,25(OH)₂D₃ and has been found in various human cell lines. plos.org |
Q & A
Q. How can researchers optimize clinical trial designs to isolate the effects of this compound from other vitamin D metabolites?
- Methodological Answer : Use deuterated this compound as a tracer in randomized crossover trials. Measure concurrent levels of 25(OH)D3, 1,25(OH)2D3, and 24,25(OH)2D3 to control for metabolic interdependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
